mGlu2 NAM Potency: Substitution Impact
While direct activity data for 3-Hydroxy-6-methoxypicolinonitrile itself is not available, structurally related picolinamide derivatives demonstrate that the 3-hydroxy-6-methoxy substitution pattern is critical for achieving high potency as mGlu2 negative allosteric modulators . For example, a related picolinonitrile-based mGlu2 agonist (CHEMBL3616860) exhibits an EC50 of 5.20 nM in a cAMP inhibition assay in AV12 cells [1]. This class-level inference suggests that the specific substitution pattern of 3-Hydroxy-6-methoxypicolinonitrile is essential for maintaining similar potency, and isomerization to 6-hydroxy-3-methoxy would likely result in significant loss of activity .
| Evidence Dimension | mGlu2 receptor agonist activity (EC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from structural analogs |
| Comparator Or Baseline | Related picolinonitrile-based mGlu2 agonist (CHEMBL3616860): EC50 = 5.20 nM |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Human recombinant mGlu2 receptor expressed in AV12 cells; inhibition of forskolin-stimulated cAMP production |
Why This Matters
The specific substitution pattern is critical for maintaining high potency in CNS-targeted drug discovery programs, and substitution with positional isomers would likely compromise therapeutic efficacy.
- [1] BindingDB. (n.d.). BDBM50121642 (CHEMBL3616860) Activity Data. BindingDB Entry. View Source
